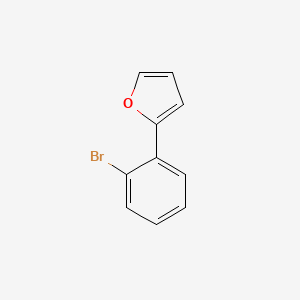

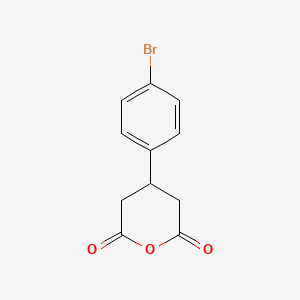

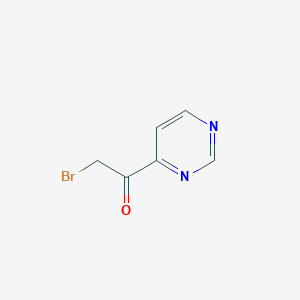

![molecular formula C6H4BrN3O B1280738 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 425702-91-6](/img/structure/B1280738.png)

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

概要

説明

“6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the formula C6H5BRN4 . It’s a derivative of [1,2,4]triazolo[4,3-a]pyridine , a class of compounds that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported in the literature . The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes, respectively .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been studied using crystallography . The crystal structures of BD1 in complex with four selected inhibitors were determined, providing insight into the binding modes of these compounds .Chemical Reactions Analysis

[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to be potent inhibitors of the PD-1/PD-L1 interaction . Compound A22, for example, exhibited potent activity, as assessed by a homogenous time-resolved fluorescence assay, with an IC50 of 92.3 nM .科学的研究の応用

-

Synthesis of [1,2,4]triazolo[1,5-a]pyridines

- Field : Organic Chemistry .

- Application : The [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design .

- Method : A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines. Various oxidizers such as NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI are used .

- Results : This method has been used in the synthesis of drugs like GLPG0634 (filgotinib) and CEP33779, which are highly effective inhibitors of type I and II Janus kinases .

-

CDK2 Inhibitors

- Field : Medicinal Chemistry .

- Application : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

-

Energetic Materials

- Field : Materials Chemistry .

- Application : [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized for use in various applications .

- Method : These materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : Among the synthesized compounds, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

-

CDK2 Inhibitors

- Field : Medicinal Chemistry .

- Application : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed, and synthesized as novel CDK2 targeting compounds .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

-

Heat-Resistant Explosives

- Field : Materials Chemistry .

- Application : The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability ( Td = 305 °C), and very good calculated detonation performance ( Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

- Method : Two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : Compound 10 has a significant potential as a heat-resistant explosive .

-

Primary Explosives

- Field : Materials Chemistry .

- Application : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance ( Dv ≥ 8690 m s −1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .

- Method : Two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : These attractive features suggest strong possibilities for applications as primary explosives .

特性

IUPAC Name |

6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFUYHFHBBPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476373 | |

| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

CAS RN |

425702-91-6 | |

| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

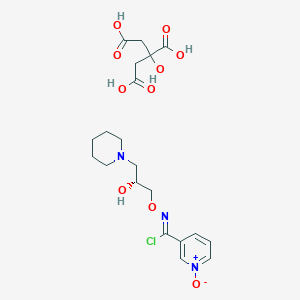

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)